molecular formula C8H4ClF3O2 B2396991 2-Chloro-4-(difluoromethyl)-3-fluorobenzoic acid CAS No. 2248304-19-8

2-Chloro-4-(difluoromethyl)-3-fluorobenzoic acid

Cat. No.: B2396991
CAS No.: 2248304-19-8
M. Wt: 224.56
InChI Key: MPFPWNSYMVBCHB-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of chloro, difluoromethyl, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-fluorobenzoic acid with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl iodide in the presence of a base such as potassium carbonate can lead to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Chloro-4-(difluoromethyl)-3-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of chloro, difluoromethyl, and fluoro groups can influence its reactivity and binding affinity to biological molecules. These interactions can lead to the modulation of enzymatic activities or signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)benzoic acid
  • 2-Chloro-4-fluorobenzoic acid
  • 4-(Difluoromethyl)benzoic acid

Uniqueness

2-Chloro-4-(difluoromethyl)-3-fluorobenzoic acid is unique due to the combination of chloro, difluoromethyl, and fluoro substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-4-(difluoromethyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-5-3(8(13)14)1-2-4(6(5)10)7(11)12/h1-2,7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFPWNSYMVBCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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